molecular formula C19H21N3O3S B2846645 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1252924-96-1

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2846645
CAS No.: 1252924-96-1
M. Wt: 371.46
InChI Key: VDYMYKQJYSTZIF-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which imbues them with unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process. The initial step generally includes the formation of the thienopyrimidine core structure through cyclization reactions. Subsequent modifications introduce the butyl group and the acetamide functionality.

A common synthetic route might involve the following:

  • Formation of the Thienopyrimidine Core: : Starting with a thiophene derivative and a suitable diaminopyrimidine, a cyclization reaction is conducted under acidic or basic conditions to form the thienopyrimidine structure.

  • Introduction of the Butyl Group:

  • Acetamide Formation: : The final step typically involves the acylation of an amine group with 2-methylphenylacetic acid chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production may employ more robust and scalable methods, often using automated synthesis machinery and optimizing reaction conditions to ensure high yields and purity. Solvent choice, reaction temperature, and catalysts can be adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : The thienopyrimidine ring can be oxidized under strong oxidative conditions, altering its electronic properties.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohol functionalities.

  • Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, which can modify the compound's substituents without altering the core structure.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents such as halogens or nitrating agents can be used in electrophilic aromatic substitution reactions.

Major Products

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Introduction of various functional groups (e.g., halides, nitro groups).

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure allows it to act as a ligand in coordination complexes, which can be used in catalytic processes.

Biology

  • Enzyme Inhibition: : It has potential as an enzyme inhibitor, particularly in pathways involving thienopyrimidine-sensitive enzymes.

Medicine

  • Drug Development: : Its structure is being explored for therapeutic potential, including anti-cancer and anti-inflammatory properties.

Industry

  • Material Science: : Its incorporation into polymers and other materials can impart unique electronic properties useful in semiconductor technology.

Mechanism of Action

The compound interacts with biological targets primarily through binding to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The thienopyrimidine core facilitates strong interactions with nucleic acid bases and proteins, influencing various biochemical pathways. For example, it might inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

  • 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

What sets 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which affects its chemical reactivity and biological activity. The butyl group and the 2-methylphenylacetamide substitution confer unique lipophilic and steric properties, enhancing its binding affinity and specificity for particular biological targets compared to similar compounds.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-4-10-21-18(24)17-15(9-11-26-17)22(19(21)25)12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMYKQJYSTZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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